1-Hydroxy-2-methylanthraquinone

Vue d'ensemble

Description

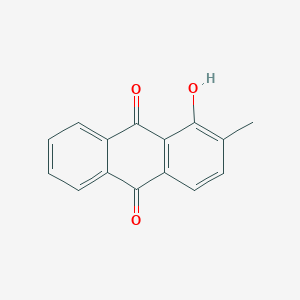

1-Hydroxy-2-methylanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by a hydroxyl group at the first position and a methyl group at the second position on the anthraquinone skeleton. This compound is known for its vibrant color and is used in various applications, including dyes and pigments. It also exhibits significant biological activities, making it a subject of interest in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-hydroxy-2-methylanthracene with phthalic anhydride, followed by oxidation. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 1-hydroxy-2-methylanthracene using oxidizing agents like potassium dichromate or manganese dioxide. The reaction is conducted in an acidic medium, usually sulfuric acid, to facilitate the oxidation process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hydroxy-2-methylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.

Common Reagents and Conditions:

Oxidation: Potassium dichromate, manganese dioxide, and sulfuric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones and other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated anthraquinones.

Applications De Recherche Scientifique

Medicinal Applications

1-Hydroxy-2-methylanthraquinone exhibits significant potential in the field of medicinal chemistry, particularly as an anticancer agent. The compound's structure allows it to interact with biological systems effectively, leading to various therapeutic effects.

Anticancer Activity

Numerous studies have reported the anticancer properties of anthraquinone derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through multiple mechanisms:

- Mechanisms of Action :

- Induction of cell cycle arrest.

- Activation of apoptotic pathways via caspase cleavage.

- Inhibition of key protein kinases involved in cancer progression.

Case Study : A study by Malik et al. demonstrated that anthraquinone derivatives exhibit selective cytotoxicity against various cancer cell lines, including HepG2 and MCF-7 cells, with this compound showing promising results in inhibiting cell proliferation with an IC50 value of approximately 4.0 μM against gastric adenocarcinoma cells (AGS) .

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | AGS | 4.0 |

| Derivative A | HepG2 | 1.23 |

| Derivative B | MCF-7 | 10.4 |

Other Therapeutic Uses

Beyond its anticancer properties, anthraquinones are also noted for their antifungal, antiviral, and antimicrobial activities. For instance:

- Antimicrobial Activity : Emodin, a related anthraquinone, has shown effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 39 μg/mL .

- Antiviral Effects : Some anthraquinones exhibit activity against viral infections by inhibiting viral replication.

Environmental Applications

This compound is also recognized for its role in environmental science, particularly in the degradation of pollutants.

Pollutant Degradation

The compound acts as a catalyst in several chemical processes that facilitate the breakdown of environmental contaminants. Its redox potential allows it to participate effectively in biogeochemical cycles:

- Bioremediation : Anthraquinones can be employed in bioremediation strategies to degrade hazardous organic compounds in soil and water.

Case Study : Research indicates that anthraquinones can enhance the degradation rates of organic pollutants through microbial activity, showcasing their utility in environmental cleanup efforts .

Industrial Applications

In addition to its medicinal and environmental uses, this compound finds applications in various industrial processes.

Dyes and Pigments

The compound serves as a precursor for synthesizing dyes used in textiles and other materials. Its vibrant color properties make it valuable in dye production:

- Textile Industry : Used to produce smog dyes and other colorants due to its stable chemical structure.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, it plays a crucial role in synthesizing other bioactive compounds, contributing to drug development processes .

Mécanisme D'action

The biological activity of 1-hydroxy-2-methylanthraquinone is primarily due to its ability to interact with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, such as kinases and topoisomerases, leading to the disruption of cancer cell growth and proliferation. The compound also induces apoptosis in cancer cells through the mitochondrial pathway by inhibiting receptor Src tyrosine kinase.

Comparaison Avec Des Composés Similaires

1-Hydroxy-2-methylanthraquinone is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:

2-Hydroxy-3-methylanthraquinone: Exhibits similar biological activities but with different potency and selectivity.

1-Hydroxy-4-methylanthraquinone: Another derivative with distinct chemical and biological properties.

1-Hydroxy-2-ethylanthraquinone: Shows variations in reactivity and applications due to the ethyl group substitution.

Activité Biologique

1-Hydroxy-2-methylanthraquinone (CAS Number: 6268-09-3) is an anthraquinone derivative recognized for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the compound’s biological activities, supported by research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.24 g/mol |

| Density | 1.371 g/cm³ |

| Melting Point | 184-185 °C |

| Boiling Point | 444.6 °C at 760 mmHg |

| Flash Point | 236.8 °C |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 2.5 μM for certain strains .

Case Study: Antifungal Activity

Research on the antifungal efficacy of this compound demonstrated its ability to inhibit the growth of Fusarium oxysporum, a common plant pathogen. In experiments, treatment with ethanol extracts containing this compound resulted in a significant reduction in fungal virulence over successive generations .

Antioxidant Properties

The antioxidant activity of this compound has been documented in various studies, indicating its potential to scavenge free radicals and mitigate oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases and aging processes.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This activity positions it as a candidate for therapeutic applications in inflammatory diseases.

Potential Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown promising results, particularly concerning its interaction with mutant p53 proteins, which are implicated in many cancers. A study utilized molecular docking techniques to demonstrate that derivatives of this compound could effectively inhibit the Y220C mutant of p53, suggesting a novel strategy for cancer therapy .

Summary of Findings on Anticancer Activity

| Study Focus | Findings |

|---|---|

| Inhibition of mutant p53 | Effective inhibition observed |

| Carcinogenicity assessments | Mixed results; some studies indicate risk |

| Mechanisms of action | Potential modulation of apoptotic pathways |

Propriétés

IUPAC Name |

1-hydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZODYZFOLUNSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211733 | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-09-3 | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.